molecular formula C15H17N3O2S B12925120 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B12925120
M. Wt: 303.4 g/mol
InChI Key: UHNZYQHAOUGQRC-UHFFFAOYSA-N
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Description

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyrimidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine carboxylate group under controlled conditions, often using a combination of reagents such as base catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, while the pyrimidine carboxylate group can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is unique due to the combination of its pyrrolidine, thiophene, and pyrimidine carboxylate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylthiophen-2-yl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O2S/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2

InChI Key

UHNZYQHAOUGQRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CSC(=C2)CCOC(=O)C3=CN=CN=C3

Origin of Product

United States

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